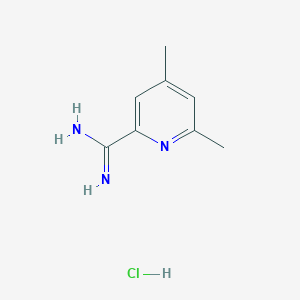

3-Iodo-2-(methylamino)pyridine

Descripción general

Descripción

Molecular Structure Analysis

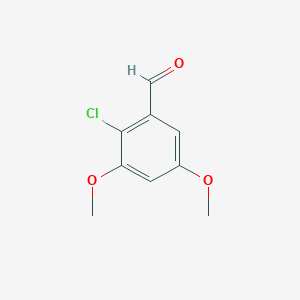

The molecular formula of 3-Iodo-2-(methylamino)pyridine is C6H7IN2, and its molecular weight is 234.04 g/mol . The InChI code for this compound is 1S/C6H7IN2/c1-8-6-5(7)3-2-4-9-6/h2-4H,1H3,(H,8,9) .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . and should be stored at a temperature between 2-8°C . It is soluble in organic solvents such as dimethyl sulfoxide and methanol.Aplicaciones Científicas De Investigación

Radiosynthesis and PET Imaging

3-Iodo-2-(methylamino)pyridine derivatives, such as 11C-PBB3, are significant in clinical research for their use in PET (Positron Emission Tomography) imaging. 11C-PBB3 is particularly useful for imaging tau pathology in the human brain. The process involves radiosynthesis, photoisomerization, and analysis of biodistribution and metabolism in vivo, indicating its clinical utility in diverse PET facilities (Hashimoto et al., 2014).

Halogen Substitution and Chemical Synthesis

The compound has utility in chemical synthesis, particularly in halogen shuffling in pyridines. For instance, a study demonstrated site-selective electrophilic substitutions of 2-chloro-6-(trifluoromethyl)pyridine, showcasing its potential in the synthesis of various chemical structures (Mongin et al., 1998).

Photochemistry Studies

In photochemistry, 2-(methylamino)pyridine showcases interesting behaviors, such as amino-imino tautomerism and rotational isomerism, when studied in low-temperature argon matrices. This highlights its potential in understanding photoreactive processes and molecular dynamics (Akai et al., 2007).

Synthesis of Organic Compounds

This compound derivatives are instrumental in the synthesis of complex organic compounds. For example, they are used in oxidative cleavage of multiple Csp3-H bonds in pyridin-2-yl acetate derivatives, facilitating the synthesis of 3-(pyridin-2-yl)indolizine skeletons (Wu et al., 2017).

Safety and Hazards

3-Iodo-2-(methylamino)pyridine is classified under the GHS07 hazard class . The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .

Mecanismo De Acción

Target of Action

It is known that this compound is used in the suzuki–miyaura cross-coupling reaction , which suggests that its targets could be various organoboron compounds used in this reaction.

Mode of Action

In the context of the suzuki–miyaura cross-coupling reaction, it can be inferred that this compound might act as an electrophile, reacting with organoboron reagents to form new carbon-carbon bonds .

Biochemical Pathways

Given its use in the suzuki–miyaura cross-coupling reaction, it can be inferred that it plays a role in the synthesis of complex organic molecules .

Result of Action

As a reagent in the suzuki–miyaura cross-coupling reaction, it contributes to the formation of new carbon-carbon bonds, facilitating the synthesis of complex organic molecules .

Action Environment

It is known that the suzuki–miyaura cross-coupling reaction, in which this compound is used, is generally environmentally benign and tolerant to a variety of functional groups .

Propiedades

IUPAC Name |

3-iodo-N-methylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2/c1-8-6-5(7)3-2-4-9-6/h2-4H,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVFOZPUJBFFGFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC=N1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00554997 | |

| Record name | 3-Iodo-N-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00554997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

113975-23-8 | |

| Record name | 3-Iodo-N-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00554997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.1]heptan-2-one, 1,5,5-trimethyl-, oxime, (E)-](/img/structure/B3045712.png)

![2,3,4,5-Tetrahydro-1h-benzo[b]azepine hydrochloride](/img/structure/B3045722.png)

![Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]-](/img/structure/B3045724.png)